3,4-dichloro-N-(pyridin-4-yl)benzamide
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Overview
Description
3,4-dichloro-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H8Cl2N2O It is characterized by the presence of two chlorine atoms attached to a benzene ring, an amide group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyridin-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or reduced benzamides.
Hydrolysis: Products include the corresponding carboxylic acid and 4-aminopyridine.
Scientific Research Applications
3,4-dichloro-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atoms and the pyridine ring can enhance its binding affinity and specificity. The compound may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(pyridin-4-yl)benzamide
- 3,4-dichloro-N-(3-pyridinyl)benzamide
- 2,6-dichloro-N-(pyridin-4-yl)benzamide
Uniqueness
3,4-dichloro-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring and the presence of the pyridine ring. This unique structure can result in distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets or improved stability under specific conditions. The compound’s versatility in undergoing various chemical reactions also adds to its uniqueness, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(7-11(10)14)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEMRXCPHLKNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC=NC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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